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2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile
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Overview
Description
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2,3-difluorophenylacetonitrile. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized products like pyrimidine oxides, and reduced derivatives with altered electronic properties.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.
- Anti-inflammatory Activity : Research indicates that pyrimidine derivatives, including those similar to 2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile, can inhibit cyclooxygenase-2 (COX-2) activity. These compounds have been shown to display significant anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Neuroprotective Effects : Studies have demonstrated that pyrimidine derivatives possess neuroprotective properties. For instance, triazole-pyrimidine hybrids have been evaluated for their ability to inhibit neuroinflammatory markers such as nitric oxide and tumor necrosis factor-alpha in human microglial cells . This suggests potential applications in treating neurodegenerative diseases.
Synthesis Methodologies
The synthesis of this compound can be approached through various methodologies that emphasize efficiency and yield.
- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that utilize catalysts such as zinc oxide and iron oxides. This approach not only simplifies the synthesis process but also promotes greener chemistry practices by minimizing waste .
- Multicomponent Reactions : The compound can also be synthesized through multicomponent reactions involving pyrimidines and various electrophiles. These reactions allow for the rapid assembly of complex molecules and can be tailored to introduce specific functional groups that enhance biological activity .
Therapeutic Applications
Given its pharmacological properties, this compound holds promise in several therapeutic areas:
- Cancer Treatment : The anti-inflammatory properties of pyrimidine derivatives may extend to oncology by modulating inflammatory pathways that contribute to tumor progression. Compounds with similar structures have been investigated for their efficacy against various cancer cell lines .
- Cardiovascular Diseases : The potential antiplatelet activity observed in related compounds suggests that this compound could be beneficial in cardiovascular applications by preventing thrombosis and improving vascular health .
Case Studies
Several studies highlight the efficacy of pyrimidine derivatives in clinical settings:
- In a study evaluating the anti-fibrotic effects of novel pyrimidine compounds against hepatic stellate cells, certain derivatives demonstrated superior efficacy compared to established treatments like Pirfenidone .
- Another investigation into the neuroprotective effects of triazole-pyrimidine hybrids revealed promising results in reducing neuroinflammation and apoptosis markers in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluorophenyl)pyrimidine-5-acetic acid
- 2-(2,3-Difluorophenyl)pyrimidine-5-amine
- 2-(2,3-Difluorophenyl)pyrimidine-5-thiol
Uniqueness
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2-(2,3-Difluorophenyl)pyrimidine-5-acetonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H8F2N2
- Molecular Weight : 234.20 g/mol
This compound features a pyrimidine ring substituted with a difluorophenyl group and an acetonitrile moiety, which may influence its biological properties.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In particular, studies have shown that compounds similar to this compound can inhibit key inflammatory mediators such as COX-2 and nitric oxide (NO) production.
- Mechanism of Action : The inhibition of COX-2 activity is crucial as it leads to reduced synthesis of prostaglandins, which are mediators of inflammation. For instance, related compounds showed IC50 values for COX-2 inhibition in the range of 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
Pyrimidine derivatives have also been evaluated for their anticancer properties. Notably, several studies have reported that these compounds can induce apoptosis in various cancer cell lines by activating caspases and disrupting cell cycle progression.
- Case Studies :
- A study demonstrated that certain pyrimidine derivatives exhibited IC50 values ranging from 4 to 10 μM against HepG2 and MCF7 cancer cell lines, indicating potent anticancer activity .
- Another investigation highlighted the ability of these compounds to trigger apoptosis in cancer cells by upregulating p53 expression and inhibiting Topo II activity .
Neuroprotective Properties
Emerging research suggests that some pyrimidine derivatives may possess neuroprotective properties. For example, triazole-pyrimidine hybrids have shown promising results in inhibiting neuroinflammation through the modulation of pathways involved in apoptosis and endoplasmic reticulum stress .
Comparative Biological Activity Table
Properties
Molecular Formula |
C12H7F2N3 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[2-(2,3-difluorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H7F2N3/c13-10-3-1-2-9(11(10)14)12-16-6-8(4-5-15)7-17-12/h1-3,6-7H,4H2 |
InChI Key |
FGPVAOSRLIKKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)CC#N |
Origin of Product |
United States |
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